molecular formula C9H8N2O2 B13914525 Methyl pyrazolo[1,5-a]pyridine-6-carboxylate

Methyl pyrazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B13914525
M. Wt: 176.17 g/mol
InChI Key: NVLLVFLPHANHRA-UHFFFAOYSA-N
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Description

Methyl pyrazolo[1,5-a]pyridine-6-carboxylate is a high-value chemical building block central to modern medicinal chemistry and drug discovery research. This methyl ester derivative of the pyrazolo[1,5-a]pyridine scaffold is designed for the synthesis of more complex molecules. Its primary research application is as a key intermediate in the development of novel kinase inhibitors . The pyrazolo[1,5-a]pyridine core structure is a privileged pharmacophore in the design of potential therapeutic agents for various conditions, including oncology . Researchers utilize this compound to explore structure-activity relationships (SAR) by further functionalizing the carboxylate group. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. All information provided is for research reference purposes.

Properties

IUPAC Name

methyl pyrazolo[1,5-a]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-8-4-5-10-11(8)6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLLVFLPHANHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=CC=N2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the pyrazolo[1,5-a]pyridine fused ring system by cyclization reactions.
  • Introduction of the carboxylate group at the 6-position.
  • Esterification to the methyl ester form.

The key synthetic challenge lies in the efficient cyclization and selective functionalization steps.

Synthetic Route from 3,3-Dialkoxypropionate and 3-Methyl-5-Aminopyrazole

A prominent method, described in a Chinese patent (CN103896951A), details the preparation of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate methyl ester, which is closely related to this compound, via the following steps:

Step Reagents & Conditions Description Yield & Notes
1 3,3-Dimethoxy methyl propionate + methyl formate + sodium methylate in dry toluene at 10–15 °C for 12 h Formation of intermediate by alkali-mediated reaction Complete conversion monitored by TLC
2 Addition of 3-methyl-5-aminopyrazole + glacial acetic acid in toluene, 0–45 °C for 48 h Ring-closure cyclization to form 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate methyl ester Crude product isolated, purified by crystallization
3 Hydrolysis of ester with sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium at 0–35 °C for 2–4 h Conversion to corresponding acid (if desired) Yields of ester ~78%, acid >97%

Key observations:

  • The initial step involves alkali-promoted reaction of 3,3-dialkoxypropionate with methyl formate to generate an intermediate.
  • Cyclization with 3-methyl-5-aminopyrazole under acidic conditions forms the fused heterocycle.
  • Hydrolysis of the methyl ester to the acid is efficient under mild basic conditions.
  • The overall yield of the ester product is reported as 78.3%, suitable for scale-up and industrial production.
  • Spectroscopic data (1H NMR, MS) confirm the structure of the methyl ester and acid products.

This method is notable for its simplicity, scalability, and relatively high yields, making it a practical route for laboratory and industrial synthesis.

Alternative Synthetic Approaches from Pyrazolo[1,5-a]pyrimidine Derivatives

Other literature sources describe related pyrazolo[1,5-a]pyrimidine derivatives, which share synthetic strategies that can be adapted for this compound:

Step Description Reagents & Conditions Yield & Notes
1 Preparation of 5-amino-3-methylpyrazole Commercial or synthesized Starting material for cyclization
2 Reaction with diethyl malonate in presence of sodium ethanolate Formation of dihydroxy heterocycle 89% yield
3 Chlorination with phosphorus oxychloride Formation of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine 61% yield
4 Nucleophilic substitution with morpholine + potassium carbonate Selective substitution at position 7 94% yield

This multi-step sequence demonstrates the versatility of pyrazolo[1,5-a]pyrimidine chemistry, where substitution and functional group transformations enable access to various derivatives, including methyl carboxylates by appropriate esterification.

Catalytic and Solvent Effects on Cyclization

Research also highlights the importance of solvent and catalyst choice in cyclization steps leading to pyrazolo-fused heterocycles:

  • Use of acetic acid or dimethylformamide (DMF) as solvent with palladium acetate as catalyst facilitates cyclization reactions to form triazolo[1,5-a]pyridine derivatives.
  • Reactions in ethanol, methanol, or non-polar solvents without catalyst often fail to progress.
  • These findings indicate that for efficient ring closure and functionalization, acidic or polar aprotic solvents combined with suitable catalysts are beneficial.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Alkali-mediated cyclization from 3,3-dimethoxypropionate and 3-methyl-5-aminopyrazole 3,3-Dimethoxy methyl propionate, methyl formate, 3-methyl-5-aminopyrazole Sodium methylate, glacial acetic acid, toluene 10–45 °C, 12–48 h Ester: 78.3%, Acid: >97% Scalable, industrially viable
Multi-step from diethyl malonate and 5-amino-3-methylpyrazole Diethyl malonate, 5-amino-3-methylpyrazole Sodium ethanolate, POCl3, morpholine, K2CO3 Various, room temp to reflux 61–94% per step Enables diverse derivatives
Catalytic cyclization in acidic or polar solvents N-Amino-2-iminopyridine analogs Pd(OAc)2 catalyst, AcOH or DMF Reflux, air atmosphere 72–74% Catalyst and solvent critical

Chemical Reactions Analysis

Types of Reactions

Methyl pyrazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl pyrazolo[1,5-a]pyridine-6-carboxylate is a chemical compound with the molecular formula C9H8N2O2C_9H_8N_2O_2 and a molecular weight of 176.17 g/mol . It has a role in scientific research, with applications spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is used in scientific research for a variety of applications:

  • Chemistry It serves as a building block in the synthesis of complex heterocyclic compounds. A synthetic method for producing 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid involves reacting 3,3-dialkoxypropionate with formate in the presence of alkali to create an intermediate, followed by a cyclization reaction with 3-methyl-5-aminopyrazole in the presence of acid to obtain 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic ester, and finally, hydrolyzing the ester to obtain the target compound .
  • Biology It is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed and synthesized as anti-Mycobacterium tuberculosis (Mtb) agents .
  • Medicine It is explored for its anticancer properties and potential as a therapeutic agent.
  • Industry It is utilized in the development of materials with specific photophysical properties.

Comparison with Similar Compounds

Pyrazolo[1,5-a]Pyridine Derivatives with Varied Substituents

Compounds in this category share the pyrazolo[1,5-a]pyridine core but differ in substituent positions and functional groups:

Compound Name CAS Number Substituents Key Properties/Activities Source/Reference
Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate 51135-70-7 5-methyl, 3-carboxylate (ethyl) Structural analog; used in synthesis
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate 127717-18-4 6-methyl, 3-carboxylate (methyl) Similarity score: 0.83
Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate 91350-91-3 6-methyl, 3-carboxylate (ethyl) Commercial availability (Parchem)
Ethyl 2,7-diamino-3,4-dicyano-5-phenylpyrazolo[1,5-a]pyridine-6-carboxylate (FIZLEI) - 2,7-diamino, 3,4-dicyano, 5-phenyl Structural complexity; crystallography

Key Observations :

  • Positional Isomerism : The 3-carboxylate derivatives (e.g., CAS 127717-18-4) exhibit lower similarity (0.83) to the 6-carboxylate target, highlighting the impact of ester group placement on molecular interactions .

Heterocyclic Analogs with Modified Cores

These compounds replace the pyrazole or pyridine ring with other heterocycles while retaining the carboxylate functionality:

Compound Name CAS Number Core Structure Key Properties/Activities Source/Reference
Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate 868362-22-5 Triazolo[1,5-a]pyridine CDK inhibition potential
Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate 1168090-92-3 Imidazo[1,5-a]pyridine Anticancer applications (upstream synth)
Methyl imidazo[1,5-a]pyridine-6-carboxylate 139183-89-4 Imidazo[1,5-a]pyridine Molecular weight: 176.17 g/mol

Key Observations :

  • Imidazole Derivatives : Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate (CAS 1168090-92-3) is used in anticancer drug synthesis, suggesting that core heterocycle modifications can redirect biological activity .

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